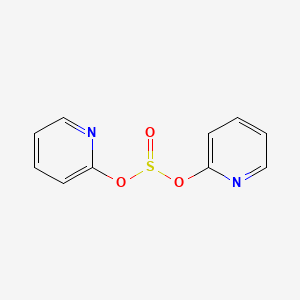

DI(Pyridin-2-YL) sulfite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dipyridin-2-yl sulfite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S/c13-16(14-9-5-1-3-7-11-9)15-10-6-2-4-8-12-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZMNGKCMZDQJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OS(=O)OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Di(pyridin-2-yl) Sulfite

Abstract

This technical guide provides a comprehensive overview of the synthesis of di(pyridin-2-yl) sulfite, a valuable reagent and intermediate in organic and medicinal chemistry. The document details a robust synthesis pathway starting from readily available 2-hydroxypyridine and thionyl chloride. A thorough examination of the underlying reaction mechanism, a detailed experimental protocol, and in-depth characterization techniques are presented. This guide is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically grounded understanding of this synthesis.

Introduction: The Significance of this compound

This compound is a symmetrical sulfite ester characterized by the presence of two pyridin-2-yl moieties linked to a central sulfurous acid core. While not as extensively documented as other diaryl sulfites, its unique electronic and structural features make it a compound of interest for applications in organic synthesis, coordination chemistry, and as a potential building block for novel pharmaceutical agents. The pyridinyl groups can act as ligands for metal centers, and the sulfite linkage offers a reactive site for further chemical transformations.

This guide aims to provide a clear and detailed pathway for the synthesis of this compound, emphasizing the chemical principles that govern the reaction and the practical considerations for its successful execution in a laboratory setting.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of this compound is achieved through the reaction of 2-hydroxypyridine with thionyl chloride (SOCl₂). A crucial aspect of 2-hydroxypyridine is its existence in a tautomeric equilibrium with 2-pyridone. For this reaction, the 2-hydroxypyridine tautomer is the reactive species.

The reaction is typically carried out in the presence of a base, such as pyridine, which serves a dual purpose: it neutralizes the hydrochloric acid (HCl) byproduct, preventing unwanted side reactions, and it can influence the stereochemical outcome in reactions with chiral alcohols. In this achiral synthesis, its primary role is as an acid scavenger.

The overall reaction can be summarized as follows:

2 C₅H₄NOH + SOCl₂ → (C₅H₄NO)₂SO + 2 HCl

The reaction mechanism proceeds in a stepwise manner, initiated by the nucleophilic attack of the hydroxyl group of 2-hydroxypyridine on the electrophilic sulfur atom of thionyl chloride.

Diagram of the Proposed Reaction Mechanism

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 2-Hydroxypyridine | C₅H₅NO | 95.10 | 10.0 g (105.2 mmol) | ≥98% |

| Thionyl Chloride | SOCl₂ | 118.97 | 4.4 mL (6.3 g, 52.6 mmol) | ≥99% |

| Anhydrous Pyridine | C₅H₅N | 79.10 | 25.4 mL (24.9 g, 315.6 mmol) | ≥99.8% |

| Anhydrous Dichloromethane | CH₂Cl₂ | 84.93 | 200 mL | ≥99.8% |

Equipment

-

500 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Inert gas (Nitrogen or Argon) supply

-

Ice bath

-

Standard glassware for workup and purification

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: Assemble the three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried. The setup should be under an inert atmosphere of nitrogen or argon.

-

Reagent Preparation: In the flask, dissolve 10.0 g (105.2 mmol) of 2-hydroxypyridine and 25.4 mL (315.6 mmol) of anhydrous pyridine in 150 mL of anhydrous dichloromethane. Stir the solution until all the 2-hydroxypyridine has dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Thionyl Chloride: In the dropping funnel, place 4.4 mL (52.6 mmol) of thionyl chloride dissolved in 50 mL of anhydrous dichloromethane. Add the thionyl chloride solution dropwise to the stirred reaction mixture over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Quenching: Carefully quench the reaction by slowly adding 100 mL of ice-cold water. A biphasic mixture will form.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acidic impurities, followed by a wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Diagram of the Experimental Workflow

Caption: A schematic of the experimental workflow for the synthesis of this compound.

Purification

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the desired product, as identified by thin-layer chromatography (TLC), should be combined and the solvent removed under reduced pressure to yield the pure this compound.

Characterization of this compound

Due to the limited availability of published spectroscopic data for this compound, this section provides expected characterization data based on its chemical structure and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four distinct protons on the pyridine ring. Due to the electronegativity of the oxygen and the sulfite group, these signals will likely be shifted downfield compared to unsubstituted pyridine. The expected multiplicity for each signal would be a doublet or a triplet, arising from coupling with adjacent protons.

-

¹³C NMR: The carbon NMR spectrum should exhibit five distinct signals for the carbon atoms of the pyridine ring. The carbon atom attached to the oxygen (C2) is expected to be the most downfield signal.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the S=O and S-O bonds of the sulfite group, typically in the 1200-1100 cm⁻¹ and 1000-750 cm⁻¹ regions, respectively. Additionally, characteristic peaks for the aromatic C-H and C=C/C=N stretching and bending vibrations of the pyridine ring will be present.

Mass Spectrometry (MS)

Mass spectrometry should confirm the molecular weight of this compound (236.25 g/mol ). The mass spectrum would likely show the molecular ion peak [M]⁺ and fragmentation patterns corresponding to the loss of SO₂ and the pyridin-2-yloxy radical.

Safety and Handling

-

Thionyl Chloride: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Handle in a fume hood.

-

Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

General Precautions: The reaction should be conducted under an inert atmosphere to prevent the reaction of thionyl chloride with atmospheric moisture. The quenching step is exothermic and should be performed slowly and with cooling.

Conclusion

This technical guide has outlined a detailed and scientifically grounded pathway for the synthesis of this compound. By providing a plausible reaction mechanism, a comprehensive experimental protocol, and expected characterization data, this document serves as a valuable resource for researchers and scientists. The successful synthesis of this compound opens avenues for its exploration in various fields of chemistry and drug discovery.

References

-

A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. Radboud Repository. Available at: [Link]

- Process for the preparation of dialkyl sulfites. Google Patents. DE487253C.

-

Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. Master Organic Chemistry. Available at: [Link]

-

Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

- Process for the production of 2-hydroxypyridine. Google Patents. US4942239A.

-

In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used? Quora. Available at: [Link]

An In-Depth Technical Guide to DI(Pyridin-2-YL) Sulfite (CAS Number 105125-43-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

DI(Pyridin-2-YL) sulfite, bearing the CAS number 105125-43-7, is a symmetrical sulfite ester characterized by the presence of two pyridin-2-yl moieties attached to a central sulfur atom. While specific literature on this compound is sparse, its structural features—a reactive sulfite core and biologically significant pyridine rings—suggest considerable potential in synthetic chemistry and drug discovery. This guide provides a comprehensive overview of its probable synthesis, predicted physicochemical properties, expected reactivity, and potential applications, drawing upon established principles of organic chemistry and data from analogous structures.

Introduction and Molecular Overview

This compound is a molecule of interest due to the convergence of two key chemical entities: the pyridine ring and the sulfite ester functional group. The pyridine scaffold is a ubiquitous motif in pharmaceuticals, known to engage in a variety of biological interactions.[1][2][3] The sulfite ester, on the other hand, is a versatile functional group in organic synthesis, often serving as a precursor to other sulfur-containing compounds or as a reactive electrophilic species.

This guide aims to provide a detailed technical resource for researchers, elucidating the likely chemical nature and potential utility of this compound in the absence of extensive direct studies.

Predicted Physicochemical Properties

A summary of the predicted and known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 105125-43-7 | [4][5] |

| Molecular Formula | C₁₀H₈N₂O₃S | [4] |

| Molecular Weight | 236.25 g/mol | [4] |

| IUPAC Name | This compound | Sigma-Aldrich |

| InChI Key | YIZMNGKCMZDQJW-UHFFFAOYSA-N | [4] |

| Predicted Boiling Point | ~350-400 °C (decomposition likely) | Analogous Compounds |

| Predicted Solubility | Soluble in polar organic solvents (e.g., DCM, THF, Acetone) | Structural Analysis |

| Predicted Appearance | Colorless to pale yellow oil or low-melting solid | General Sulfite Esters |

Synthesis Methodology: A Proposed Protocol

The Critical Role of Tautomerism in the Starting Material

A crucial consideration in the synthesis of this compound is the tautomeric equilibrium of 2-hydroxypyridine, which co-exists with its amide tautomer, 2-pyridone.[7][8][9][10][11] This equilibrium is sensitive to the solvent environment, with polar solvents favoring the 2-pyridone form.[8][11] The presence of the 2-pyridone tautomer could potentially lead to side reactions, such as N-acylation, under certain conditions.

Proposed Step-by-Step Synthesis Protocol

Reaction: 2-hydroxypyridine + Thionyl Chloride → this compound

Materials:

-

2-Hydroxypyridine

-

Thionyl chloride (SOCl₂)

-

Anhydrous pyridine (as a base and solvent)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as a solvent

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler) is flushed with an inert gas.

-

Reactant Addition: 2-Hydroxypyridine (2.0 equivalents) is dissolved in anhydrous pyridine. The solution is cooled to 0 °C in an ice bath.

-

Thionyl Chloride Addition: Thionyl chloride (1.0 equivalent) is added dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is quenched by the slow addition of ice-cold water. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality of Experimental Choices:

-

Anhydrous Conditions: Thionyl chloride reacts violently with water, so anhydrous conditions are essential to prevent its decomposition and to maximize the yield of the desired product.

-

Pyridine as a Base: Pyridine serves a dual purpose. It acts as a nucleophilic catalyst, activating the thionyl chloride, and as a base to neutralize the HCl gas produced during the reaction, driving the equilibrium towards the product.[12][13]

-

Slow Addition at Low Temperature: The reaction between thionyl chloride and alcohols is exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent the formation of byproducts.

Proposed Reaction Mechanism

The reaction is expected to proceed through the formation of a pyridyl chlorosulfite intermediate, which then reacts with a second molecule of 2-hydroxypyridine.

Caption: Proposed reaction pathway for the synthesis of this compound.

Predicted Spectroscopic Data

While experimental spectra for this compound are not publicly available, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.[14][15][16][17][18]

| Spectroscopic Technique | Predicted Features |

| ¹H NMR | Aromatic protons of the pyridine rings are expected in the range of δ 7.0-8.5 ppm. The chemical shifts will be influenced by the electron-withdrawing effect of the sulfite group. |

| ¹³C NMR | Aromatic carbons of the pyridine rings are expected in the range of δ 110-150 ppm. The carbon attached to the oxygen of the sulfite ester will be shifted downfield. |

| IR Spectroscopy | Characteristic S=O stretching vibration is expected around 1200-1250 cm⁻¹. C-O stretching vibrations are expected around 1000-1100 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 236. Fragmentation may involve the loss of SO₂ or a pyridyl radical. |

Reactivity and Potential Applications in Drug Development

Expected Reactivity

The reactivity of this compound is likely dominated by the electrophilic nature of the sulfur atom. It is expected to react with a variety of nucleophiles.

Sources

- 1. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. This compound CAS#: 105125-43-7 [m.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemtube3d.com [chemtube3d.com]

- 8. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 9. chemtube3d.com [chemtube3d.com]

- 10. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. wuxibiology.com [wuxibiology.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. echemi.com [echemi.com]

- 14. 2-Pyridylmetallocenes, Part IX. Sulphur-Substituted 2-Pyridylferrocene: Synthesis and Reactivity towards Pt(II) and Hg(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and spectroscopic properties of di-2-pyridyl sulfide (dps) compounds. Crystal structure of [Ru(dps)2Cl2] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. repositorio.uchile.cl [repositorio.uchile.cl]

An In-Depth Technical Guide to the Molecular Structure and Conformation of Di(pyridin-2-yl) Sulfite

This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of di(pyridin-2-yl) sulfite. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles and comparative data to elucidate the key structural features of this molecule, in the absence of direct crystallographic data.

Introduction: The Significance of this compound

This compound is a molecule of interest due to the presence of two biologically relevant pyridyl moieties linked by a flexible sulfite ester group. The pyridine ring is a common scaffold in medicinal chemistry, and the conformational flexibility imparted by the C-O-S-O-C linkage can significantly influence its interaction with biological targets. Understanding the three-dimensional structure and preferred conformations of this molecule is therefore crucial for predicting its physicochemical properties and potential biological activity.

Sulfite esters, in general, are known for their reactivity and unique stereochemical properties. They are commonly synthesized from the reaction of alcohols with thionyl chloride.[1] The trigonal pyramidal geometry around the sulfur atom, a consequence of the lone pair of electrons, introduces a key structural element that governs the overall shape of the molecule.[1]

Proposed Synthesis of this compound

Experimental Protocol: Proposed Synthesis

-

Reaction Setup: To a solution of 2-hydroxypyridine (2.0 equivalents) in an inert, anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add a tertiary amine base such as pyridine (2.0 equivalents) and cool the mixture to 0 °C in an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 12-24 hours), monitoring the reaction progress by a suitable technique like thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method such as column chromatography or recrystallization to yield this compound.

Caption: Proposed synthesis of this compound.

Molecular Structure: A Theoretical and Comparative Analysis

In the absence of direct X-ray crystallographic data for this compound, its molecular structure can be predicted by considering the established geometries of its constituent parts: the pyridine rings and the sulfite ester linkage.

The Pyridine Ring

The pyridine ring is a planar, aromatic heterocycle. The bond lengths and angles are well-characterized. The C-N bond lengths are typically around 134 pm, while the C-C bond lengths are approximately 139 pm.[2] The internal bond angles are all close to 120°, consistent with sp² hybridization of the ring atoms.[3]

The Sulfite Ester Linkage

The central sulfur atom in a sulfite ester is sp³ hybridized and possesses a lone pair of electrons, leading to a trigonal pyramidal geometry.[1] This results in a non-planar arrangement of the atoms in the C-O-S-O-C linkage. The bond angles around the sulfur atom are expected to be slightly less than the ideal tetrahedral angle of 109.5° due to lone pair-bond pair repulsion, typically in the range of 106°.[4][5]

Table 1: Predicted Molecular Geometry Parameters for this compound

| Parameter | Predicted Value | Source/Analogy |

| Pyridine Ring | ||

| C-N Bond Length | ~134 pm | [2] |

| C-C Bond Length | ~139 pm | [2] |

| C-C-C Bond Angle | ~120° | [3] |

| C-N-C Bond Angle | ~117° | [2] |

| Sulfite Linkage | ||

| S-O Bond Length | ~160 pm | Analogy with organic sulfites |

| C-O Bond Length | ~140 pm | Analogy with aryl ethers |

| O-S-O Bond Angle | ~106° | [4][5] |

| C-O-S Bond Angle | ~118° | Analogy with dialkyl sulfites |

Conformational Analysis: Exploring the Rotational Landscape

The overall conformation of this compound is determined by the rotation around the C-O and S-O single bonds. The key torsional angles that define the conformational space are:

-

τ₁ (C-O-S-O)

-

τ₂ (O-S-O-C)

-

τ₃ (Py-C-O-S)

The conformational preferences will be governed by a balance of steric hindrance between the two pyridine rings and electronic effects, such as dipole-dipole interactions and potential hyperconjugation.

By analogy to diphenyl ether, which has been studied computationally, the pyridine rings in this compound are unlikely to be coplanar due to steric hindrance.[6][7] The molecule is expected to adopt a "paddle-wheel" or "propeller-like" conformation where the pyridine rings are twisted out of the plane defined by the C-O-S atoms. The energy barrier for the rotation of aryl groups in such systems can be significant.[8][9]

Caption: Factors influencing the conformation of this compound.

Spectroscopic Characterization: Probing the Molecular Structure

Although specific spectra for this compound are not available in the searched literature, we can predict the key features that would be observed using common spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the pyridine rings. The chemical shifts would be influenced by the electronic environment and the spatial proximity to the sulfite group. The presence of multiple conformers in solution at room temperature could lead to broadened signals or distinct sets of signals if the rotational barriers are high enough. Computational prediction of NMR spectra is a powerful tool that could be used to correlate predicted structures with experimental data.[10][11][12]

-

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule. Similar to ¹H NMR, conformational dynamics could affect the appearance of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the S=O and C-O stretching vibrations of the sulfite ester group.

-

S=O Stretch: A strong, characteristic absorption band is expected in the region of 1200-1250 cm⁻¹.[13]

-

C-O Stretch: Strong bands corresponding to the C-O stretching vibrations are expected in the range of 1000-1300 cm⁻¹.[14][15]

-

Pyridine Ring Vibrations: Characteristic absorptions for the C-C and C-N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.[14]

Computational Modeling: A Powerful Tool for Structural Elucidation

Given the lack of experimental structural data, computational modeling, particularly using density functional theory (DFT), would be an invaluable tool for investigating the molecular structure and conformation of this compound.

Workflow for Computational Analysis:

-

Geometry Optimization: Perform geometry optimization calculations to find the minimum energy structures (conformers) of the molecule.

-

Conformational Search: Conduct a systematic conformational search by rotating the key torsional angles (τ₁, τ₂, and τ₃) to map the potential energy surface.

-

Frequency Calculations: Perform vibrational frequency calculations to confirm that the optimized structures are true minima and to predict the IR spectrum.

-

NMR Chemical Shift Prediction: Calculate the NMR chemical shifts for the optimized conformers to aid in the interpretation of experimental NMR data.[16][17]

Conclusion and Future Directions

This technical guide has provided a detailed theoretical and comparative analysis of the molecular structure and conformation of this compound. While direct experimental data is currently lacking, a robust model of its structure has been constructed based on established principles and data from analogous compounds.

Future research should focus on the synthesis and experimental characterization of this compound. Obtaining an X-ray crystal structure would provide definitive information about its solid-state conformation. Detailed NMR and IR spectroscopic studies, in conjunction with high-level computational modeling, would be crucial for understanding its conformational dynamics in solution. Such studies will be instrumental in unlocking the full potential of this molecule in medicinal chemistry and materials science.

References

-

Diphenylmethane and diphenyl ether — experimental conformations and torsional surfaces calculated with AM1, MNDO, PM3, and den. (n.d.). Retrieved from [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Pyridine Formula - Structure, Properties, Uses, Sample Questions. (2023). GeeksforGeeks. Retrieved from [Link]

-

Aromaticity Of Pyridine. (2023). BIOSYNCE. Retrieved from [Link]

-

Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. (2006). Organic Letters. Retrieved from [Link]

-

Complete prediction of the1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. (n.d.). ResearchGate. Retrieved from [Link]

-

Pyridine (C5H5N) properties. (n.d.). Retrieved from [Link]

-

Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry. (2025). Journal of Chemical Education. Retrieved from [Link]

-

Diphenylmethane and diphenyl ether experimental conformations and torsional surfaces calculated with AM1, MNDO, PM3, and density functional theory (Becke3LYP). (n.d.). Ingenta Connect. Retrieved from [Link]

-

Pyridine. (n.d.). Wikipedia. Retrieved from [Link]

-

A Study of the Barriers to Rotation in Some Highly Substituted Diphenyl Ethers. (n.d.). Retrieved from [Link]

-

What is the bond angle between S-O-S in S032-? (2021). Quora. Retrieved from [Link]

-

Experimental data for C5H5N (Pyridine). (n.d.). NIST Computational Chemistry Comparison and Benchmark Database. Retrieved from [Link]

-

CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. (n.d.). Canadian Science Publishing. Retrieved from [Link]

-

Sulfite ester. (n.d.). Wikipedia. Retrieved from [Link]

-

SO3 2- Molecular Geometry / Shape and Bond Angles. (2019). YouTube. Retrieved from [Link]

-

Bond lengths and bond angles in the structure of compound I. (n.d.). ResearchGate. Retrieved from [Link]

-

Infrared Spectra of Sulfones and Related Compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

CCCBDB Compare bond angles. (n.d.). NIST. Retrieved from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

Infrared Spectrometry. (n.d.). Michigan State University. Retrieved from [Link]

-

Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds. (2020). Scientific Reports. Retrieved from [Link]

-

Diphenyl ether. (n.d.). Wikipedia. Retrieved from [Link]

-

Rotation of Aryl Groups in 9,10-Diarylphenanthrenes: Does the Rotational Barrier Become Lower as the Backbone Becomes More Crowded? (n.d.). ResearchGate. Retrieved from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac. Retrieved from [Link]

-

A Study of the Barriers to Rotation in Some Highly Substituted Diphenyl Ethers. (n.d.). ResearchGate. Retrieved from [Link]

-

Energy Barriers to Rotation in Axially Chiral Analogues of 4-(Dimethylamino)pyridine. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

-

Diphenyl Ether. (n.d.). New Jersey Department of Environmental Protection. Retrieved from [Link]

-

Diphenyl ether – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

Sources

- 1. Sulfite ester - Wikipedia [en.wikipedia.org]

- 2. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 3. biosynce.com [biosynce.com]

- 4. quora.com [quora.com]

- 5. m.youtube.com [m.youtube.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Diphenylmethane and diphenyl ether experimental conformations and...: Ingenta Connect [ingentaconnect.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational Chemistry Highlights: Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics [compchemhighlights.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Infrared Spectrometry [www2.chemistry.msu.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

starting materials for DI(Pyridin-2-YL) sulfite synthesis

An In-Depth Technical Guide to the Synthesis of Di(pyridin-2-yl) Sulfite

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive, technically-grounded protocol for the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the chemical principles and strategic considerations underpinning the synthesis, ensuring a reproducible and high-yield outcome.

Introduction and Strategic Overview

This compound is a symmetrical sulfite ester of significant interest in synthetic chemistry. Its structure, featuring two pyridyl moieties linked by a sulfite group, makes it a valuable reagent and building block. The synthesis hinges on a classic reaction in organic chemistry: the formation of a sulfite ester from an alcohol and thionyl chloride. In this specific case, the "alcohol" is 2-hydroxypyridine, which exists in tautomeric equilibrium with its predominant form, pyridin-2(1H)-one. The successful synthesis relies on precise control of reaction conditions to favor the formation of the desired product over potential side reactions.

Core Principles: The Chemistry of Sulfite Ester Formation

The synthesis of this compound is achieved by reacting two equivalents of 2-hydroxypyridine with one equivalent of thionyl chloride (SOCl₂) in the presence of a non-nucleophilic base.[1]

The Key Players and Their Roles:

-

2-Hydroxypyridine: This substrate acts as the nucleophile, with its oxygen atom attacking the electrophilic sulfur center of thionyl chloride.

-

Thionyl Chloride (SOCl₂): This is the sulfur source and a powerful dehydrating agent. It reacts with the hydroxyl groups of two 2-hydroxypyridine molecules to form the sulfite bridge. In the process, it generates two equivalents of hydrochloric acid (HCl) as a byproduct.[2]

-

Base (e.g., Triethylamine, Pyridine): The inclusion of a base is critical. Its primary function is to act as an acid scavenger, neutralizing the HCl generated during the reaction.[3] This is crucial because the accumulation of acid can lead to unwanted side reactions or degradation of the starting material and product. Pyridine, when used, can also act as a catalyst.[4][5]

-

Anhydrous Aprotic Solvent (e.g., THF): The reaction must be conducted in a dry, non-reactive solvent. Thionyl chloride reacts violently with water, so an anhydrous environment is essential to prevent its decomposition and ensure it is available for the desired reaction.[4]

The overall reaction can be summarized as:

2 (C₅H₅NO) + SOCl₂ + 2 (Base) → (C₅H₄N)₂O₃S + 2 (Base·HCl)

The reaction proceeds through the formation of a chlorosulfite intermediate, which then reacts with a second molecule of 2-hydroxypyridine to yield the final product.[4][5]

Starting Materials and Reagent Specifications

Successful synthesis requires high-quality reagents and strict adherence to anhydrous conditions.

| Reagent | Formula | Molecular Weight ( g/mol ) | Key Considerations |

| 2-Hydroxypyridine | C₅H₅NO | 95.10 | Should be dry and of high purity. |

| Thionyl Chloride | SOCl₂ | 118.97 | Use freshly distilled or a new bottle. Highly corrosive and water-sensitive. Handle in a fume hood. |

| Triethylamine | (C₂H₅)₃N | 101.19 | Must be anhydrous. Acts as an effective HCl scavenger.[1] |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Must be anhydrous (distilled from sodium/benzophenone or from a commercial solvent purification system). |

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and is designed for high-yield synthesis.[1]

Reaction Setup:

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a septum.

-

Maintain a positive pressure of inert gas (nitrogen or argon) throughout the experiment to exclude atmospheric moisture.

Procedure:

-

Reagent Preparation: In the reaction flask, dissolve 2-hydroxypyridine (2.66 g, 28.0 mmol) and triethylamine (4.05 mL, 29.1 mmol) in anhydrous tetrahydrofuran (THF, 80 mL).

-

Cooling: Cool the resulting solution in an ice bath to 0 °C. This is critical to control the exothermic reaction upon addition of thionyl chloride.

-

Thionyl Chloride Addition: Slowly add thionyl chloride (1.05 mL, 14.4 mmol) dropwise to the cooled, stirring solution via the dropping funnel over 15-20 minutes. Maintain the internal temperature below 5 °C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

-

Work-up and Isolation: Upon completion, a precipitate of triethylamine hydrochloride will have formed. Remove this insoluble salt by filtration through a pad of Celite.

-

Solvent Removal: Concentrate the filtrate by removing the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The resulting residue is this compound. The reported yield for this procedure is high (approximately 91%), and the product is often of sufficient purity for subsequent use without further purification.[1]

Synthesis Workflow and Mechanism

The following diagram illustrates the key steps in the experimental workflow.

Caption: Experimental workflow for the synthesis of this compound.

The reaction mechanism involves the initial attack of one molecule of 2-hydroxypyridine on thionyl chloride to form a pyridin-2-yl chlorosulfite intermediate. The triethylamine neutralizes the HCl produced in this step. A second molecule of 2-hydroxypyridine then displaces the chloride from the intermediate to form the final this compound product, with the base neutralizing the second equivalent of HCl.

Safety and Handling Precautions

-

Thionyl Chloride (SOCl₂): Is highly toxic, corrosive, and a lachrymator. It reacts violently with water to release toxic gases (SO₂ and HCl). All manipulations must be performed in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Triethylamine and THF: Are flammable liquids. Ensure all operations are performed away from ignition sources.

-

Quenching: Any residual thionyl chloride should be quenched cautiously by slowly adding the reaction mixture to a stirred, ice-cold solution of sodium bicarbonate. Be prepared for gas evolution (CO₂).

Conclusion

The synthesis of this compound is a straightforward procedure that can be accomplished in high yield when executed with careful attention to reagent quality and reaction conditions. The foundational principles of this synthesis—the reaction of an alcohol with thionyl chloride in the presence of an acid scavenger—are fundamental in organic chemistry. By understanding the role of each component and adhering to strict anhydrous and safety protocols, researchers can reliably produce this valuable chemical compound for further application in drug discovery and materials science.

References

- Vertex AI Search. (n.d.). Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion.

- Quora. (2017, March 27). In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used?.

- ResearchGate. (2025, August 6). Thionyl Chloride-Pyridine-Mediated Rearrangement of Tertiary Alcohols.

- ChemicalBook. (n.d.). This compound CAS#: 105125-43-7.

- Radboud Repository. (n.d.). A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates.

- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.

Sources

A Comprehensive Guide to the Theoretical Calculation of Di(pyridin-2-yl) Sulfite Properties

This technical guide provides a comprehensive framework for the theoretical calculation of the molecular properties of di(pyridin-2-yl) sulfite. Intended for researchers, scientists, and professionals in drug development, this document outlines a robust computational methodology using Density Functional Theory (DFT) to predict the geometric, spectroscopic, and electronic characteristics of this molecule. Given the current absence of extensive experimental data for this compound, this guide emphasizes a self-validating theoretical approach, drawing on established principles and comparative analysis with analogous structures.

Introduction: The Rationale for a Theoretical Approach

This compound (CAS 105125-43-7) is an organic compound featuring a central sulfite group linking two pyridine rings.[1][2][3] Understanding its three-dimensional structure, conformational flexibility, and electronic landscape is paramount for predicting its reactivity, potential as a ligand in coordination chemistry, and its role in medicinal chemistry. In the absence of empirical data, in silico methods provide a powerful and cost-effective avenue for initial characterization. This guide details the application of DFT to elucidate these properties, offering a foundational dataset for future experimental validation.

Part 1: Foundational Computational Methodology

The cornerstone of this theoretical investigation is Density Functional Theory, a quantum mechanical method that offers a favorable balance between computational cost and accuracy for systems of this nature. The choice of functional and basis set is critical for obtaining reliable results.

Geometry Optimization and Conformational Analysis

The first and most crucial step is to determine the most stable three-dimensional structure of this compound. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface.

Protocol for Geometry Optimization:

-

Initial Structure Generation: Construct the initial 3D structure of this compound using a molecular builder. Consideration should be given to the potential for different initial conformations, particularly around the S-O bonds.

-

Choice of Theory Level:

-

Functional: The B3LYP hybrid functional is a widely used and well-benchmarked choice for organic molecules, providing a good description of both structure and energetics.

-

Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is recommended. The inclusion of diffuse functions (+) is important for accurately describing the lone pairs on the oxygen and sulfur atoms, while the polarization functions (d,p) allow for more flexibility in describing the bonding environment.

-

-

Optimization Algorithm: Employ a quasi-Newton optimization algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, to efficiently locate the energy minimum.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

The workflow for this initial computational stage can be visualized as follows:

Figure 1: Workflow for Geometry Optimization. This diagram illustrates the sequential process for obtaining the stable 3D structure of the molecule.

Predicted Geometric Parameters

The optimized geometry will provide key structural data. For this compound, the bond lengths and angles involving the sulfite linker and the pyridine rings are of particular interest. While direct experimental data for the title compound is unavailable, we can compare the predicted parameters with known values for related structures, such as pyridine[4] and organic sulfites.

| Parameter | Predicted Value (Å or °) | Comparative Experimental Value (Compound) |

| C-N (pyridine) | Calculated Value | 1.340 Å (Pyridine)[4] |

| C-C (pyridine) | Calculated Value | 1.390 - 1.400 Å (Pyridine)[4] |

| S=O | Calculated Value | ~1.45 Å (Typical for organic sulfites) |

| S-O | Calculated Value | ~1.60 Å (Typical for organic sulfites) |

| C-O-S angle | Calculated Value | - |

| O-S-O angle | Calculated Value | - |

| Dihedral Angle (Py-O-S-O) | Calculated Value | - |

| Table 1: Predicted vs. Comparative Experimental Geometric Parameters. The calculated values for this compound should be compared with experimental data from analogous compounds to assess the reliability of the theoretical model. |

Part 2: Spectroscopic Properties Prediction

Theoretical calculations can predict various types of spectra, providing a valuable tool for the identification and characterization of new compounds.

Vibrational Spectroscopy (IR and Raman)

The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) spectrum. This is invaluable for identifying characteristic functional group vibrations.

Protocol for Vibrational Frequency Calculation:

-

Hessian Matrix Calculation: The vibrational frequencies are derived from the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). This is typically performed as part of the frequency analysis after geometry optimization.

-

Frequency Scaling: It is well-established that DFT calculations tend to overestimate vibrational frequencies. Therefore, it is standard practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. For the B3LYP functional, a scaling factor of ~0.96-0.98 is often used.

-

Spectrum Generation: The scaled frequencies and their calculated intensities are convoluted with a Lorentzian or Gaussian function to produce a simulated IR spectrum.

Expected Vibrational Modes:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹, scaled) |

| S=O stretch | 1200 - 1250 |

| S-O stretch | 900 - 1000 |

| C-O stretch | 1150 - 1200 |

| Pyridine ring vibrations | 1400 - 1600 |

| Table 2: Key Predicted Infrared Vibrational Frequencies for this compound. These predictions can guide the interpretation of future experimental IR spectra. For comparison, the IR spectrum of sodium sulfite shows strong absorptions around 973, 633, and 495 cm⁻¹[5]. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for this.

Protocol for NMR Chemical Shift Calculation:

-

GIAO Calculation: Using the optimized geometry, perform a GIAO calculation at the same or a higher level of theory. A functional such as mPW1PW91 with a suitable basis set (e.g., 6-31G(d,p)) has been shown to perform well for predicting ¹³C shifts.

-

Reference Standard: Calculate the absolute shielding tensor for a reference compound, typically tetramethylsilane (TMS), at the same level of theory.

-

Chemical Shift Calculation: The chemical shift (δ) of each nucleus is then calculated by subtracting its computed absolute shielding (σ) from that of the reference: δ = σ_ref - σ_calc.

-

Solvent Effects: For more accurate predictions, implicit solvent models (e.g., the Polarizable Continuum Model - PCM) can be incorporated to account for the influence of the solvent on the molecular geometry and electronic structure.

The predicted chemical shifts for the pyridine protons and carbons can be compared with experimental data for 2-hydroxypyridine to gauge the accuracy of the calculations.[6][7]

Part 3: Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule govern its reactivity and its interactions with other molecules and with light.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to the ionization potential and indicates the ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical reactivity and its electronic excitation energy.

Calculation of HOMO-LUMO Properties:

The energies of the HOMO and LUMO are direct outputs of the DFT calculation. The HOMO-LUMO gap is simply the difference between these two energies: ΔE = E_LUMO - E_HOMO.

Figure 2: Frontier Molecular Orbitals (HOMO-LUMO) Energy Gap. This diagram illustrates the energy difference between the highest occupied and lowest unoccupied molecular orbitals.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. The UV-Vis absorption spectrum of pyridine, for instance, shows a maximum absorption around 254 nm, which corresponds to electronic transitions within the aromatic ring.[8]

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecule's surface. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Generation of an MEP Map:

The MEP is calculated from the electron density and the positions of the nuclei. The resulting potential is then mapped onto the molecular surface, typically using a color scale where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). For this compound, the MEP map is expected to show negative potential around the nitrogen atoms of the pyridine rings and the oxygen atoms of the sulfite group, indicating these as likely sites for electrophilic attack or coordination to metal ions.

Conclusion: A Predictive Foundation for Future Research

This guide has outlined a comprehensive theoretical framework for the in-depth characterization of this compound using DFT calculations. By following the detailed protocols for geometry optimization, spectroscopic prediction, and electronic property analysis, researchers can generate a robust set of predictive data. While these theoretical results provide invaluable insights into the fundamental properties of the molecule, it is crucial to emphasize the necessity of future experimental work to validate these computational findings. The synthesis and experimental characterization of this compound will be essential for confirming the predicted structural, spectroscopic, and electronic properties, thereby providing a complete and accurate understanding of this intriguing molecule.

References

-

UV-Vis Spectrum of Pyridine. SIELC Technologies. Available at: [Link]

-

2-Hydroxypyridine. SpectraBase. Available at: [Link]

-

Diphenyl sulfite. PubChem. Available at: [Link]

-

UV–Vis spectra of compounds (5), (7) and (8) in pyridine. ResearchGate. Available at: [Link]

-

UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to... ResearchGate. Available at: [Link]

-

UV-spectrum of pyridine. ResearchGate. Available at: [Link]

-

Organic Sulfites. Chemical Reviews. Available at: [Link]

-

Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. RSC Publishing. Available at: [Link]

-

Diphenyl sulfide. ChemBK. Available at: [Link]

-

Diphenyl sulfide. PubChem. Available at: [Link]

-

diphenyl sulfite. Chemsrc. Available at: [Link]

-

Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry. Available at: [Link]

-

2-Methoxypyridine. PubChem. Available at: [Link]

-

Diffuse Reflectance FTIR Spectroscopy Helps Find Sulfite in Beverages. Photonics Spectra. Available at: [Link]

-

Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier- transform infrared spectroscopy. AMT. Available at: [Link]

-

Characteristic infrared absorption band of organic sulfate esters. PubMed. Available at: [Link]

-

CCCBDB comparison of experimental and calculated bond lengths. Computational Chemistry Comparison and Benchmark Database. Available at: [Link]

-

X-Ray Diffraction Study of 8-(Pyridin-2-yl)- and 8-(1,2,4-Triazin-5-yl)-2H-chromen-2-ones. ResearchGate. Available at: [Link]

-

Study on the Synthesis of 2,6-di(pyridin-2-yl)pyridin- 4(1H)-one. ResearchGate. Available at: [Link]

-

This compound. AbacipharmTech. Available at: [Link]

-

Synthesis and characterization of 2-pyridylsulfur pentafluorides. PubMed. Available at: [Link]

-

Dipropyl Sulfite. PubChem. Available at: [Link]

-

Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. International Union of Crystallography. Available at: [Link]

-

Crystal structure and Hirshfeld surface analysis of 1,6-diamino-2-oxo-4-(thiophen-2-yl). International Union of Crystallography. Available at: [Link]

-

X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. MDPI. Available at: [Link]

-

Drawing of the X-ray crystal structure of the disulfide pyridine... ResearchGate. Available at: [Link]

-

List of experimental bond lengths for bond type rCN. Computational Chemistry Comparison and Benchmark Database. Available at: [Link]

-

Experimental data for C5H5N (Pyridine). Computational Chemistry Comparison and Benchmark Database. Available at: [Link]

-

CCCBDB Experimental bond angles page 2. Computational Chemistry Comparison and Benchmark Database. Available at: [Link]

-

Thiol-Regulated Rhodium Nanocatalyst for Electrochemical Reductive Perdeuteration of Alkenes. Journal of the American Chemical Society. Available at: [Link]

-

Diisopropyl Sulfite. PubChem. Available at: [Link]

Sources

- 1. This compound CAS#: 105125-43-7 [m.chemicalbook.com]

- 2. 10-386356 - dipyridin-2-yl-sulfite | 105125-43-7 [cymitquimica.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 5. photonics.com [photonics.com]

- 6. 2-Hydroxypyridine(142-08-5) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

discovery and history of DI(Pyridin-2-YL) sulfite

An In-Depth Technical Guide to Di(pyridin-2-yl) Sulfite: Synthesis, Properties, and Potential Applications

Authored by a Senior Application Scientist

Foreword: Charting the Uncharted

In the vast landscape of chemical reagents, some compounds, despite their intriguing structures, remain sparsely documented in the annals of scientific literature. This compound is one such molecule. While commercially available and indexed with a CAS number, its detailed history, discovery, and specific applications are not extensively reported in peer-reviewed journals. This guide, therefore, takes a first-principles approach. By leveraging fundamental concepts in organic chemistry and drawing parallels with related, well-studied molecular classes, we aim to provide a comprehensive technical resource for researchers, scientists, and professionals in drug development. Our objective is to construct a logical and scientifically sound framework for understanding this reagent, from its likely synthesis to its potential utility, thereby empowering the scientific community to explore its future applications.

Introduction to this compound

This compound, with the chemical formula C₁₀H₈N₂O₃S, is a symmetrical sulfite ester derived from two 2-hydroxypyridine moieties.[1][][3][4][5] The central sulfur atom, in its +4 oxidation state, is bonded to two oxygen atoms, which in turn are connected to the pyridine rings at the 2-position. The molecule's structure suggests a potential role as a reagent in organic synthesis, possibly as a source of sulfur dioxide or as a precursor to other pyridinyl derivatives.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 105125-43-7 | [1][][3][4][5] |

| Molecular Formula | C₁₀H₈N₂O₃S | [5] |

| Molecular Weight | 236.25 g/mol | [5] |

| Purity (Typical) | 95% | [5] |

Structural Representation

The structure of this compound is depicted below. The pyridine rings, being aromatic and containing a nitrogen atom, are expected to influence the reactivity of the central sulfite group.

Caption: Chemical structure of this compound.

Historical Context and Discovery

A specific, dated discovery of this compound is not documented in readily accessible scientific literature. However, its existence can be understood as a logical extension of well-established 20th-century organic chemistry. The synthesis of sulfite esters from alcohols and thionyl chloride (SOCl₂) has been a known transformation for many decades. Similarly, the chemistry of pyridine and its derivatives, including 2-hydroxypyridine, has been extensively explored, particularly in the context of pharmaceuticals and agrochemicals.[6][7][8][9][10]

The "discovery" of this compound likely occurred in a research or industrial laboratory as a synthetic intermediate, with its preparation following established protocols for sulfite ester formation. The key precursor, 2-hydroxypyridine, exists in a tautomeric equilibrium with 2-pyridone. The presence of the hydroxyl tautomer allows for its reaction with thionyl chloride, a common reagent for converting alcohols and carboxylic acids into chlorides and esters.[11][12][13]

Caption: Tautomeric equilibrium of 2-hydroxypyridine and 2-pyridone.

Synthesis and Mechanism

The most probable and direct synthetic route to this compound is the reaction of 2-hydroxypyridine with thionyl chloride. This reaction is analogous to the formation of dialkyl or diaryl sulfites from their corresponding alcohols or phenols. The use of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Hydroxypyridine (2.0 equivalents)

-

Thionyl chloride (1.0 equivalent)

-

Pyridine (2.2 equivalents, dried)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-hydroxypyridine and anhydrous dichloromethane.

-

Add dry pyridine to the solution and cool the flask to 0 °C in an ice-water bath.

-

Add thionyl chloride dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous NaHCO₃ solution to quench the reaction.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Reaction Mechanism

The reaction proceeds through a multi-step mechanism involving nucleophilic attack and elimination.

Caption: Simplified reaction mechanism for the formation of this compound.

The catalytic effect of pyridine in reactions involving thionyl chloride is well-documented, where it not only neutralizes HCl but can also form a reactive intermediate with thionyl chloride, which is then attacked by the alcohol.[11]

Potential Applications in Research and Development

While specific applications of this compound are not widely reported, its structure suggests several potential uses in organic synthesis and materials science.

Sulfur Dioxide (SO₂) Surrogate

Sulfite esters can thermally or photochemically decompose to release sulfur dioxide. As SO₂ is a gaseous and toxic reagent, solid, stable precursors that can deliver it in a controlled manner are highly valuable. This compound could potentially serve as an SO₂ surrogate in reactions such as sulfene generation or in the synthesis of sulfones. The synthesis of diaryl sulfones is an active area of research due to the prevalence of the sulfone moiety in pharmaceuticals.[14][15]

Reagent for Pyridinylation

The sulfite group can act as a leaving group in the presence of suitable nucleophiles. This could allow for the transfer of a pyridin-2-yl group to other molecules, although this application is less common for sulfites compared to other activating groups.

Precursor to Pyridinyl-Sulfur Compounds

The reactivity of the S-O bonds in this compound might be exploited to synthesize other sulfur-containing pyridinyl compounds, such as sulfamides or other derivatives, which are of interest in medicinal chemistry. The synthesis of diaryl and heteroaryl sulfides, for example, is of significant interest in the development of anti-cancer agents.[16][17][18]

Conclusion and Future Outlook

This compound represents a molecule at the frontier of chemical exploration. While its fundamental properties are cataloged, its full potential as a synthetic tool remains to be unlocked. This guide has provided a comprehensive overview based on established chemical principles, from its logical synthesis to its potential applications. It is our hope that this document will serve as a valuable resource for researchers, encouraging further investigation into the chemistry and utility of this intriguing reagent. The development of novel synthetic methodologies is a cornerstone of drug discovery and materials science, and even sparsely studied compounds like this compound may hold the key to future innovations.

References

-

Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. National Institutes of Health. [Link]

-

Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. ACS Publications. [Link]

-

Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal. [Link]

-

Hantzsch pyridine synthesis. Wikipedia. [Link]

-

Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Publications. [Link]

-

A New Avenue to Diversity-Oriented Synthesis of Diaryl Sulfones. ResearchGate. [Link]

-

Diaryl Sulfone Synthesis. ChemistryViews. [Link]

-

Synthesis and spectroscopic properties of di-2-pyridyl sulfide (dps) compounds. Crystal structure of [Ru(dps)2Cl2]. Royal Society of Chemistry. [Link]

-

Recent progress in the synthesis of pyridinylboronic acids and esters. ARKAT USA, Inc.. [Link]

-

Hantzsch Pyridine Synthesis Definition. Fiveable. [Link]

-

Pyridine synthesis. Organic Chemistry Portal. [Link]

-

Hantzsch's Pyridine Synthesis. Journal of the American Chemical Society. [Link]

-

Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. MDPI. [Link]

-

Study on the Synthesis of 2,6-di(pyridin-2-yl)pyridin- 4(1H)-one. ResearchGate. [Link]

-

Pyrylium Tetrafluoroborate. Organic Syntheses. [Link]

-

This compound. AbacipharmTech. [Link]

-

This compound [P86997]. ChemUniverse. [Link]

-

Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. SciSpace. [Link]

- Process for the production of 2-hydroxypyridine.

-

Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[16][18]oxathioles and their transformations. ResearchGate. [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

-

Hydrogen sulfite;pyridine. PubChem. [Link]

-

Reaction of alcohols with thionyl chloride. YouTube. [Link]

- Synthesis of pharmaceutically useful pyridine derivatives.

Sources

- 1. This compound CAS#: 105125-43-7 [m.chemicalbook.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. This compound | 105125-43-7 [sigmaaldrich.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. fiveable.me [fiveable.me]

- 8. Pyridine synthesis [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents [patents.google.com]

- 11. scispace.com [scispace.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Diaryl Sulfone Synthesis - ChemistryViews [chemistryviews.org]

- 16. Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]

An In-Depth Technical Guide to the Health and Safety of DI(Pyridin-2-YL) Sulfite

For Researchers, Scientists, and Drug Development Professionals

Introduction and Data Gap Analysis

DI(Pyridin-2-YL) sulfite is a specific chemical compound with the CAS number 105125-43-7.[1][2][3] Despite its availability from chemical suppliers, a comprehensive and publicly accessible Material Safety Data Sheet (MSDS) or detailed toxicological profile for this specific molecule could not be located. This significant data gap necessitates a conservative approach to its handling and a safety framework built upon the known hazards of its structural components: the pyridinyl functional group and the sulfite moiety.

This guide, therefore, serves as a proactive measure to inform researchers and professionals about the potential risks and to establish a robust safety culture when working with this compound. The information presented is a synthesis of established knowledge on related substances and is intended to be a starting point for a comprehensive, lab-specific safety protocol.

Inferred Hazard Identification and Classification

Based on the structure of this compound, which incorporates two pyridine rings linked by a sulfite group, a combination of hazards associated with both pyridine and sulfites should be anticipated.

Anticipated Physical and Chemical Hazards

While the physical state of this compound is not explicitly detailed in the readily available literature, the presence of the pyridine rings suggests that it may be a solid or liquid with a potentially unpleasant odor, characteristic of pyridine derivatives. The thermal stability of the sulfite linkage is also a consideration, as sulfites can decompose upon heating, releasing sulfur dioxide (SO2), which is a toxic and corrosive gas.

Anticipated Health Hazards

The primary health concerns are derived from the known toxicities of pyridine and the potential for sulfite sensitivity.

-

Acute Toxicity: Pyridine is known to be harmful if swallowed, inhaled, or in contact with skin.[4] Therefore, this compound should be handled as a substance with potential for acute toxicity via oral, dermal, and inhalation routes.

-

Skin and Eye Irritation: Pyridine is a known skin and eye irritant.[5] It is prudent to assume that this compound will also cause irritation upon contact with skin and eyes.

-

Respiratory Irritation: Inhalation of vapors or dusts may cause respiratory tract irritation.[5][6]

-

Sulfite Sensitivity: A significant portion of the population, particularly individuals with asthma, exhibit sensitivity to sulfites.[7] Reactions can range from mild to life-threatening and include dermatitis, urticaria, flushing, hypotension, abdominal pain, diarrhea, and asthmatic reactions.[7]

-

Carcinogenicity and Mutagenicity: There is no data to suggest that this compound is carcinogenic or mutagenic. However, the absence of data does not confirm the absence of effect, and it should be handled with appropriate care.

Table 1: Inferred GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

This classification is inferred and should be used for preliminary risk assessment only.

Toxicological Profile: An Extrapolated View

In the absence of specific toxicological data for this compound, it is instructive to consider the known effects of its components.

Pyridine Toxicity

Pyridine is a well-studied compound with established toxicological endpoints. It is readily absorbed through the skin and by inhalation. Acute exposure can cause dizziness, headache, nausea, and in higher doses, liver and kidney damage.

Sulfite Toxicity and Sensitivity

Sulfites are generally considered to have low acute toxicity in non-sensitive individuals. However, for a subset of the population, even small amounts can trigger severe allergic-type reactions.[7] The European Food Safety Authority (EFSA) has expressed concerns about the dietary intake of sulfites for high consumers.[8] The primary mechanism of sulfite toxicity is related to its ability to react with various biological molecules.

Exposure Controls and Personal Protection

Given the inferred hazards, stringent exposure controls and the consistent use of appropriate Personal Protective Equipment (PPE) are mandatory when handling this compound.

Engineering Controls

-

Fume Hood: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should have adequate general ventilation.

Personal Protective Equipment (PPE)

-

Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn at all times. Gloves should be inspected before use and changed immediately if contaminated.

-

Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.

-

Lab Coat: A flame-resistant lab coat should be worn to protect street clothing and skin.

-

Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Diagram 1: Hierarchy of Controls for Handling this compound

Caption: The hierarchy of controls, with the most effective measures at the top.

Safe Handling and Storage Procedures

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.

-

The storage area should be clearly marked with the appropriate hazard warnings.

Diagram 2: Workflow for Safe Handling of this compound

Caption: A generalized workflow for the safe handling of chemical reagents.

Emergency and First-Aid Protocols

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

-

Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent entry into waterways, sewers, basements, or confined areas. Contact emergency services.

Diagram 3: Emergency Response Flowchart for Chemical Exposure

Caption: A flowchart outlining the immediate steps to take in case of a chemical exposure.

Conclusion

The handling of this compound requires a high degree of caution due to the lack of specific safety data. Researchers and professionals must operate under the assumption that this compound possesses hazards similar to or greater than its constituent parts, pyridine and sulfite. The implementation of robust engineering controls, the consistent use of appropriate personal protective equipment, and adherence to safe handling and emergency protocols are paramount to ensuring a safe working environment. It is strongly recommended that institutions using this chemical invest in obtaining a comprehensive safety data sheet from the supplier or conduct their own internal risk assessments.

References

- This compound - AbacipharmTech-Global Chemical supplier. (n.d.).

- This compound | 105125-43-7 - Sigma-Aldrich. (n.d.).

- This compound CAS#: 105125-43-7 - ChemicalBook. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2009, October 2).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 12).

- SAFETY DATA SHEET - AEB Group. (2025, January 10).

- Sulfites: safety concern for high consumers, but data lacking - EFSA. (2022, November 24).

- Adverse reactions to the sulphite additives - PMC - NIH. (n.d.).

Sources

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. This compound | 105125-43-7 [sigmaaldrich.com]

- 3. This compound CAS#: 105125-43-7 [m.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. aeb-group.com [aeb-group.com]

- 7. Adverse reactions to the sulphite additives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfites: safety concern for high consumers, but data lacking | EFSA [efsa.europa.eu]

Methodological & Application

Application Note: Di(pyridin-2-yl) Sulfite (DPPS) - A Mild and Efficient Dehydrating Agent for Condensation Reactions

Abstract